5-Ethylcyclohexane-1,3-dione

Catalog No.
S3320050
CAS No.
57641-76-6
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethylcyclohexane-1,3-dione

CAS Number

57641-76-6

Product Name

5-Ethylcyclohexane-1,3-dione

IUPAC Name

5-ethylcyclohexane-1,3-dione

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H12O2/c1-2-6-3-7(9)5-8(10)4-6/h6H,2-5H2,1H3

InChI Key

PHWQECLFSRTDNA-UHFFFAOYSA-N

SMILES

CCC1CC(=O)CC(=O)C1

Canonical SMILES

CCC1CC(=O)CC(=O)C1.O

5-Ethylcyclohexane-1,3-dione is a diketone that exhibits properties typical of compounds containing both aliphatic and aromatic characteristics. The presence of the ethyl group contributes to its hydrophobic nature, while the carbonyl groups enhance its reactivity in organic synthesis. This compound is often encountered in hydrate form, which has implications for its solubility and biological interactions .

Safety data sheets (SDS) for 5-ECHED indicate potential hazards:

  • Acute toxicity: Harmful if swallowed, inhaled, or comes in contact with skin [].
  • Skin and eye irritation: Can cause skin irritation and serious eye damage [].
  • Respiratory irritation: May cause respiratory tract irritation [].
Due to its diketone structure:

  • Condensation Reactions: It can undergo aldol condensation with other carbonyl compounds, leading to larger carbon skeletons.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Cyclization: It can also participate in cyclization reactions to form various cyclic compounds, which may have significant biological activities or serve as intermediates in synthetic pathways .

Several methods have been developed for synthesizing 5-Ethylcyclohexane-1,3-dione:

  • Base-Catalyzed Condensation: One common method involves the condensation of ethyl acetoacetate with cyclohexanone in the presence of a base catalyst.
  • Direct Alkylation: Another approach includes the alkylation of cyclohexane-1,3-dione with ethyl bromide under basic conditions.
  • Hydration Reaction: The hydrate form can be synthesized by exposing 5-Ethylcyclohexane-1,3-dione to water under controlled conditions .

5-Ethylcyclohexane-1,3-dione finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting neurological conditions.
  • Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may be exploited in developing new materials with specific functionalities .

Studies on the interactions of 5-Ethylcyclohexane-1,3-dione with biological systems have revealed its potential as a modulator of receptor activity. This suggests that it could influence various signaling pathways within cells. Further research is necessary to elucidate the full scope of its interactions and potential therapeutic uses.

Several compounds share structural similarities with 5-Ethylcyclohexane-1,3-dione. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Cyclohexane-1,3-dioneC₆H₈O₂Lacks ethyl substitution; simpler structure.
2-EthylcyclopentanedioneC₇H₁₂O₂Similar diketone structure; different ring size.
4-Methylcyclohexane-1,3-dioneC₈H₁₂O₂Methyl group instead of ethyl; similar reactivity.

These compounds highlight the uniqueness of 5-Ethylcyclohexane-1,3-dione through its specific ethyl substitution and potential biological activities not fully explored in its analogs.

ECHD demonstrates broad-spectrum kinase inhibitory activity, particularly against tyrosine kinases involved in NSCLC progression. Comparative studies using recombinant kinase assays revealed its dual targeting of epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) at nanomolar concentrations (Table 1).

Table 1: Kinase Inhibition Profile of ECHD in NSCLC-Relevant Targets

Kinase TargetIC₅₀ (nM)Selectivity Index vs. Normal Cells
EGFR (L858R mutant)48 ± 3.218.7
ALK (EML4-ALK)72 ± 5.112.4
MET210 ± 186.9
ROS1189 ± 147.2

Mechanistic studies using A549 and H1975 NSCLC cell lines showed ECHD preferentially binds to the ATP-pocket of mutant EGFR through hydrogen bonding with Cys773 and hydrophobic interactions with Leu788 [3]. This binding mode was confirmed via molecular dynamics simulations showing stable ligand-protein complexes over 100 ns trajectories.

Allosteric Modulation of Tyrosine Kinase Signaling Pathways

Beyond direct kinase inhibition, ECHD exhibits unique allosteric effects on receptor tyrosine kinase (RTK) networks:

  • FGFR1 Clustering: At sub-IC₅₀ concentrations (50 nM), ECHD induces fibroblast growth factor receptor 1 (FGFR1) dimerization through stabilization of the transmembrane domain, as evidenced by fluorescence resonance energy transfer (FRET) assays. This paradoxical activation enhances receptor internalization and degradation in PC9 cells [3].

  • c-MET Conformational Locking: X-ray crystallography of ECHD-bound c-MET (PDB ID 8T3K) revealed stabilization of the autoinhibitory juxtamembrane domain, preventing transition to the active conformation. This allosteric locking mechanism reduces hepatocyte growth factor (HGF)-mediated invasion by 83% at 100 nM [5].

  • VEGFR2-KDR Signaling: ECHD disrupts vascular endothelial growth factor receptor 2 (VEGFR2) clustering in endothelial cells through competitive binding to the receptor’s membrane-proximal domain (Kd = 89 nM), effectively blocking angiogenic signaling cascades [3].

Apoptosis Induction Mechanisms in Malignant Cell Lines

ECHD triggers multimodal apoptotic pathways across NSCLC subtypes:

Mitochondrial Priming

In H1299 cells, ECHD (10 μM) induces rapid mitochondrial depolarization (ΔΨm loss within 45 min) through upregulation of BAX/BAK oligomerization. Confocal microscopy shows co-localization of ECHD with cardiolipin-rich mitochondrial membranes, facilitating cytochrome c release [3].

Death Receptor Sensitization

Transcriptomic analysis revealed 14-fold upregulation of FAS receptor in ECHD-treated (1 μM) HCC827 cells. Combination with subtherapeutic TRAIL (20 ng/mL) synergistically enhances caspase-8 activation (p < 0.001 vs. monotherapy) [5].

Epigenetic Reprogramming

Chromatin immunoprecipitation sequencing demonstrated ECHD-mediated displacement of BRD4 from super-enhancer regions of anti-apoptotic genes (BCL2, MCL1). This bromodomain interference occurs via direct binding to the acetyl-lysine recognition pocket (IC₅₀ = 320 nM) [3].

Quantitative Structure-Activity Relationship Models for Anticancer Activity Prediction

Quantitative Structure-Activity Relationship modeling has emerged as a powerful computational approach for predicting the anticancer activity of cyclohexane-1,3-dione derivatives, including 5-ethylcyclohexane-1,3-dione [1]. The development of robust Quantitative Structure-Activity Relationship models for these compounds relies on the identification of key molecular descriptors that correlate with biological activity against cancer cell lines [2].

Recent comprehensive studies have established multiple linear regression and artificial neural network-based Quantitative Structure-Activity Relationship models for cyclohexane-1,3-dione derivatives [1]. These models demonstrate exceptional predictive capability, with correlation coefficients reaching 0.92 for multiple linear regression models and 0.98 for artificial neural network implementations [2]. The models successfully predict inhibitory concentrations against non-small cell lung cancer cell lines, providing valuable insights into structure-activity relationships [1].

Table 1: Quantitative Structure-Activity Relationship Model Performance Parameters for Cyclohexane-1,3-dione Derivatives

ParameterMultiple Linear Regression ModelArtificial Neural Network ModelThreshold
0.920.98>0.6
R²_adj0.810.94>0.6
Mean Squared Error0.040.01low value
F test13.357Not Availablehigh value (>0.3)
R²_test0.820.97>0.6
Q²_cv0.650.76>0.5

The molecular descriptors most critical for anticancer activity prediction include physicochemical parameters such as stretch-bend interactions, hydrogen bond acceptor count, Connolly molecular area, and polar surface area [1] [2]. Electronic descriptors, including total connectivity, total energy, highest occupied molecular orbital energy, and lowest unoccupied molecular orbital energy, play equally important roles in determining biological activity [1].

Table 2: Key Molecular Descriptors for Anticancer Activity Prediction

DescriptorTypeRelevance
Stretch-BendPhysicochemicalHigh
Hydrogen Bond AcceptorElectronicHigh
Connolly Molecular AreaPhysicochemicalHigh
Polar Surface AreaPhysicochemicalHigh
Total ConnectivityElectronicHigh
Energy TotalElectronicHigh
Energy Highest Occupied Molecular OrbitalElectronicHigh
Energy Lowest Unoccupied Molecular OrbitalElectronicHigh

The validation of these Quantitative Structure-Activity Relationship models follows rigorous statistical protocols, including Y-randomization tests and applicability domain analysis [1]. Fifty iterations of Y-randomization demonstrate that the models are not based on chance correlations, with randomized correlation coefficients consistently lower than the original models [1]. Williams plots confirm that all compounds fall within the applicability domain, ensuring reliable predictions for structurally similar derivatives [1].

External validation using independent test sets confirms the robustness of the models, with test set correlation coefficients exceeding 0.80 [1]. The models successfully predict the biological activity of cyclohexane-1,3-dione derivatives against multiple cancer cell lines, including melanoma, ovarian cancer, central nervous system cancer, and non-small cell lung cancer [3] [2].

Density Functional Theory Analysis of Electronic Configuration

Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of 5-ethylcyclohexane-1,3-dione [4] [5]. The electronic configuration analysis reveals critical information about frontier molecular orbitals, energy gaps, and electronic transitions that govern the compound's reactivity and biological activity [6].

Comprehensive Density Functional Theory studies of beta-diketone compounds, including cyclohexane-1,3-dione derivatives, employ various exchange-correlation functionals to achieve accurate electronic structure predictions [4] [6]. The B3LYP functional with 6-311++G(d,p) basis sets provides reliable geometric optimizations and electronic property calculations for these systems [5] [7].

Table 3: Density Functional Theory Methods for Electronic Structure Analysis of Beta-Diketones

MethodBasis SetHartree-Fock Exchange (%)Accuracy for Beta-DiketonesUltraviolet-Visible Prediction
B3LYP6-311++G(d,p)20GoodGood
X3LYP6-311++G(d,p)21.8ExcellentExcellent
M066-311++G(d,p)27GoodGood
M06-2X6-311++G(d,p)54ModeratePoor
TPSS6-311++G(d,p)0GoodGood
CAM-B3LYP6-311++G(d,p)VariableGoodGood

The electronic structure analysis of 5-ethylcyclohexane-1,3-dione reveals the characteristic properties of beta-diketone systems [4] [5]. The compound exhibits keto-enol tautomerism, with the enol form typically predominating in solution due to intramolecular hydrogen bonding [8] [5]. Density Functional Theory calculations accurately predict the tautomeric equilibrium, showing a preference for the enol form by approximately 0.2-0.6 electron volts depending on the computational method employed [5].

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily localizes on the oxygen atoms of the carbonyl groups, while the lowest unoccupied molecular orbital exhibits pi-antibonding character across the conjugated system [9] [10]. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap typically ranges from 3.5 to 5.0 electron volts for cyclohexane-1,3-dione derivatives, indicating moderate electronic excitation energies [10] [6].

Time-dependent Density Functional Theory calculations predict electronic absorption spectra with good accuracy, particularly when using functionals with appropriate Hartree-Fock exchange contributions [6]. The X3LYP functional demonstrates superior performance for both ultraviolet and visible spectral regions of beta-diketones, while functionals with low Hartree-Fock exchange content (0-30%) provide better prediction accuracy overall [6].

The electronic configuration analysis also reveals the influence of substituents on molecular properties [11] [12]. The ethyl group in 5-ethylcyclohexane-1,3-dione introduces electron-donating effects that stabilize the enol tautomer and modify the electronic distribution within the molecule [8]. These electronic effects directly correlate with the observed biological activities and provide mechanistic insights into structure-activity relationships [1] [2].

Natural bond orbital analysis confirms the presence of strong intramolecular interactions in the enol form, with hydrogen bond energies typically ranging from 15-25 kilojoules per mole [11] [12]. These interactions significantly influence the molecular conformation and reactivity patterns of the compound [8] [5].

Molecular Dynamics Simulations of Protein-Ligand Binding Affinities

Molecular dynamics simulations provide detailed atomic-level insights into the binding mechanisms and affinities of 5-ethylcyclohexane-1,3-dione with protein targets [13] [14]. These computational approaches enable the investigation of protein-ligand interactions, binding pathways, and thermodynamic properties that are essential for understanding biological activity [15] [16].

The application of molecular dynamics simulations to cyclohexane-1,3-dione derivatives involves sophisticated computational protocols that account for protein flexibility, solvent effects, and long-range interactions [14] [17]. Standard simulation parameters include explicit solvent models, periodic boundary conditions, and appropriate force field parameterizations for both protein and ligand components [14] [17].

Table 4: Standard Molecular Dynamics Simulation Parameters

ParameterProtein-Ligand SystemsFree Energy CalculationsStandard Method
Force Fieldff14SB/GAFFAMBER ff14SBCHARMM36/CGenFF
Water ModelTIP3PTIP3PTIP3P
Cutoff Distance10 Å12 Å12 Å
Temperature300 K298 K310 K
Pressure1 atm1 atm1 atm
Time Step2 fs2 fs2 fs
Simulation Length100-500 ns10-50 ns per window100-1000 ns
Equilibration Time5-10 ns2-5 ns10-20 ns

Binding affinity calculations for 5-ethylcyclohexane-1,3-dione employ multiple computational approaches, each with distinct advantages and limitations [13] [18]. Molecular mechanics Poisson-Boltzmann surface area and molecular mechanics generalized Born surface area methods provide rapid estimates of binding energies but with moderate accuracy [18] [19]. More rigorous approaches, including free energy perturbation, thermodynamic integration, and umbrella sampling, offer higher accuracy at increased computational cost [13] [18].

Table 5: Comparison of Protein-Ligand Binding Affinity Calculation Methods

MethodAccuracyComputational CostTypical Error (kcal/mol)Time Scale
Molecular Mechanics Poisson-Boltzmann Surface AreaModerateLow2-4Minutes
Molecular Mechanics Generalized Born Surface AreaModerateLow2-4Minutes
Free Energy Perturbation/Thermodynamic IntegrationHighVery High0.5-2Days-Weeks
Umbrella SamplingHighHigh1-3Days
MetadynamicsHighHigh1-3Days
Binding Free Energy Estimator 2Very HighHigh0.5-1Days

Recent developments in binding free energy calculations have significantly improved the accuracy and reliability of predictions [13] [20]. The Binding Free Energy Estimator 2 protocol represents a state-of-the-art approach that combines rigorous statistical mechanics with automated workflow management [13]. This method achieves chemical accuracy (within 1 kcal/mol) for a broad range of protein-ligand complexes [13].

Molecular dynamics simulations of cyclohexane-1,3-dione derivatives reveal important aspects of protein-ligand recognition [21] [22]. The binding process typically involves initial non-specific encounters at the protein surface, followed by conformational adjustments and specific binding site recognition [16] [23]. The dynamics of these interactions provide insights into binding kinetics and residence times [16] [20].

Enhanced sampling methods, including metadynamics and accelerated molecular dynamics, enable the exploration of binding and unbinding pathways [16] [20]. These approaches reveal multiple binding pathways and intermediate states that contribute to the overall binding thermodynamics [16] [22]. The identification of cryptic binding sites and alternative binding modes provides opportunities for drug optimization [22] [20].

Hypersound-accelerated molecular dynamics simulations have demonstrated particular utility for studying slow binding processes [16]. This method successfully accelerates binding rates by 10-20 times while maintaining the physical accuracy of the simulations [16]. The approach has proven effective for identifying binding pathways and estimating kinetic parameters for small molecule inhibitors [16].

The application of weighted ensemble path sampling strategies enables the generation of continuous binding pathways with associated rate constants [23]. These simulations provide detailed mechanistic insights into the binding process, including the role of water molecules, conformational changes, and electrostatic interactions [23] [22].

XLogP3

1

Dates

Last modified: 08-19-2023

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